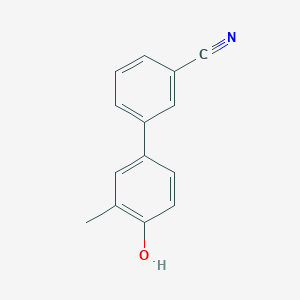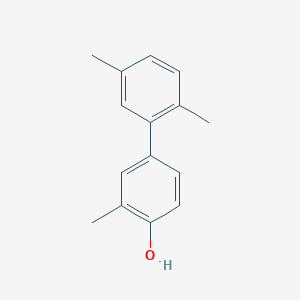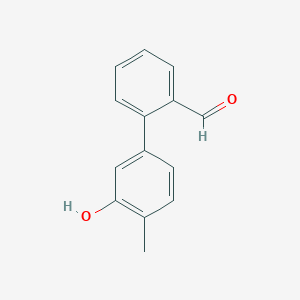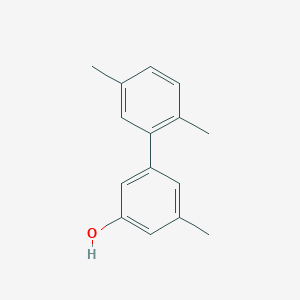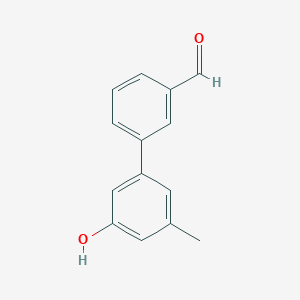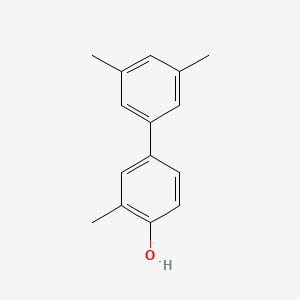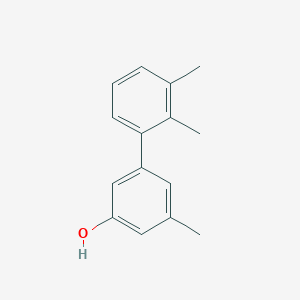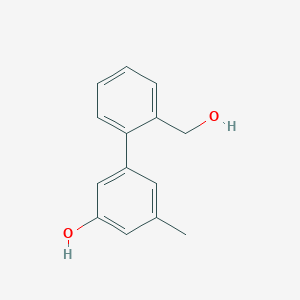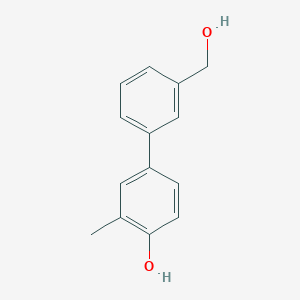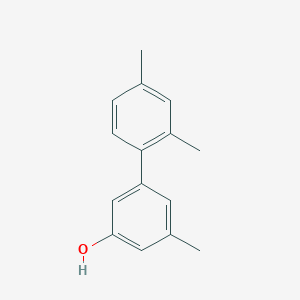
5-(2,4-Dimethylphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethylphenyl)-3-methylphenol, 95% (5-DMP-3MP) is an aromatic compound of phenol with a molecular formula of C10H12O. It is a white powder with a melting point of 100-102 °C and a boiling point of 224-226 °C. 5-DMP-3MP has been studied for its potential applications in various scientific research areas, such as biochemical and physiological processes, as well as its potential use in laboratory experiments. In
Mécanisme D'action
5-(2,4-Dimethylphenyl)-3-methylphenol, 95% is known to act as an inhibitor of aryl-alcohol oxidase, an enzyme involved in the oxidation of alcohols. This inhibition is thought to be due to the ability of the compound to bind to the enzyme and thus prevent it from catalyzing the reaction.
Biochemical and Physiological Effects
5-(2,4-Dimethylphenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, as well as to reduce inflammation in the body. It has also been found to reduce the production of certain hormones, such as cortisol, and to reduce the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2,4-Dimethylphenyl)-3-methylphenol, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable under most laboratory conditions. Additionally, it is not toxic and has no known adverse effects. However, it can be difficult to obtain in high purity, and it can be unstable at higher temperatures.
Orientations Futures
There are a number of potential future directions for the use of 5-(2,4-Dimethylphenyl)-3-methylphenol, 95%. It could be used in the development of new drugs or drug delivery systems, as well as in the study of the metabolism of drugs and other compounds. Additionally, it could be used to study the interaction of small molecules with proteins, or to study the biochemical and physiological effects of other compounds. Finally, it could be used to develop new methods of synthesizing other compounds, or to develop new methods of detecting and measuring the activity of enzymes.
Méthodes De Synthèse
5-(2,4-Dimethylphenyl)-3-methylphenol, 95% can be synthesized through the condensation reaction of 2,4-dimethylphenol and 3-methylphenol. This reaction requires the use of an acid catalyst, such as sulfuric acid, and is typically carried out at a temperature of around 80-90 °C. The reaction is usually complete within a few hours and yields a product with a purity of 95%.
Applications De Recherche Scientifique
5-(2,4-Dimethylphenyl)-3-methylphenol, 95% has been studied for its potential applications in various scientific research areas. It has been used as a substrate for the measurement of the activity of enzymes such as aryl-alcohol oxidase and cytochrome P450, as well as for the study of the interaction of small molecules with proteins. It has also been used in the study of the metabolism of drugs and other compounds.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-5-15(12(3)6-10)13-7-11(2)8-14(16)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYPEOSPUSJJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683717 |
Source


|
| Record name | 2',4',5-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-67-1 |
Source


|
| Record name | 2',4',5-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

